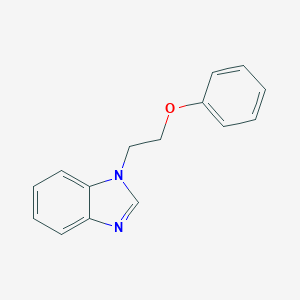

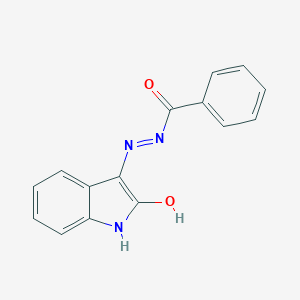

N'-benzylidene-2-bromobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Binding to Human Serum Albumin : A bromine-substituted hydrazone derivative related to N'-benzylidene-2-bromobenzohydrazide, named N′-(4-bromobenzylidene)-2-hydroxybenzohydrazide (BBH), has been studied for its interaction with human serum albumin (HSA). This study found that BBH forms a more stable complex with HSA compared to its unsubstituted analogue, mainly through hydrogen bonding and van der Waals forces (Tong, Tian, Liu, & Jiang, 2015).

Molecular Docking and Antioxidant Activity : N'-benzylidene derivatives have been the subject of theoretical studies investigating their antioxidant behavior. A particular focus was on their molecular structures and their ability to inhibit xanthine oxidase, a key enzyme in oxidative stress. One study found that specific N'-benzylidene derivatives showed promising antioxidant power and potential as inhibitors in the context of antioxidant activity (Ardjani & Mekelleche, 2017).

Corrosion Inhibition : N'-benzylidene-2-aminobenzimidazol, a compound structurally similar to this compound, has been investigated as a corrosion inhibitor. It demonstrated significant efficiency in preventing mild steel corrosion in a corrosive solution, hinting at its potential application in materials science (Al-Mayyahi, Joudah, Abdulwahid, Abdulsahib, & Rubaye, 2017).

Antimicrobial Properties : Some derivatives of 4-bromobenzohydrazide, structurally related to this compound, have been synthesized and evaluated for their antibacterial activity. These compounds exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria (Chantrapromma et al., 2015).

Neurodegenerative Disease Research : Schiff bases derived from N'-benzylidene compounds have been investigated for their potential application in the treatment of neurodegenerative diseases like Alzheimer's. These compounds have been evaluated using bioinformatics tools for their drug-like properties and potential as neuropsychiatric drugs (Avram et al., 2021).

Safety and Hazards

特性

IUPAC Name |

N-[(E)-benzylideneamino]-2-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLKDQUSTQMHGF-MHWRWJLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)